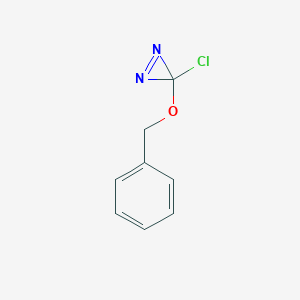

3-(Benzyloxy)-3-chloro-3H-diazirene

Vue d'ensemble

Description

3-(Benzyloxy)-3-chloro-3H-diazirene is an organic compound characterized by the presence of a diazirene ring, a benzyl group, and a chlorine atom. Diazirenes are known for their unique photochemical properties, making them valuable in various scientific applications, particularly in photochemistry and photobiology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-3-chloro-3H-diazirene typically involves the reaction of benzyl alcohol with chloroform and a base, followed by the introduction of a diazirene moiety. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazirene ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the diazirene ring, potentially leading to the formation of amines.

Substitution: The chlorine atom in this compound can be substituted by nucleophiles, resulting in a variety of substituted diazirene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines.

Substitution: Substituted diazirene derivatives.

Applications De Recherche Scientifique

Photoaffinity Labeling

Overview :

Photoaffinity labeling is a technique used to study protein interactions and localizations by covalently binding biomolecules upon exposure to light. The diazirine functional group in 3-(Benzyloxy)-3-chloro-3H-diazirene allows for this covalent attachment, making it a valuable tool in proteomics.

Mechanism :

Upon irradiation, the diazirine undergoes a rearrangement to form a reactive carbene that can insert into nearby bonds of proteins, leading to stable covalent modifications.

Applications :

- Protein Interaction Studies : Used to identify and characterize protein-protein interactions.

- Localization Studies : Helps visualize the distribution of proteins within cellular compartments.

Bioconjugation

Overview :

Bioconjugation refers to the process of chemically linking biomolecules (such as proteins or nucleic acids) to other molecules (like drugs or probes) to enhance their functionality or targeting capabilities.

Applications :

- Drug Delivery Systems : this compound can be used to create targeted drug delivery systems by conjugating therapeutic agents to specific biomolecules.

- Imaging Probes : It can serve as a linker for imaging agents in biomedical applications, allowing for enhanced visualization of biological processes.

Organic Synthesis

Overview :

The compound's reactivity allows it to serve as an intermediate in various synthetic pathways, particularly in the synthesis of complex organic molecules.

Applications :

- Synthesis of Complex Molecules : It can be employed as a building block for synthesizing pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The compound can be utilized for selective functionalization reactions, expanding the scope of available chemical transformations.

Case Study 1: Protein Interaction Mapping

In a study examining the binding sites of various proteins, researchers utilized this compound as a photoaffinity probe. Mass spectrometry was employed to identify the proteins that were covalently modified upon UV irradiation. The results demonstrated its efficacy in mapping protein interactions within complex cellular environments.

Case Study 2: Targeted Drug Delivery

A research team developed a targeted drug delivery system using this compound linked to an anticancer drug. In vitro studies showed enhanced cytotoxicity against cancer cells compared to non-targeted delivery methods, highlighting the potential for improved therapeutic outcomes.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)-3H-diazirine | Contains trifluoromethyl group | Enhanced lipophilicity and potential for drug design |

| 3-Bromo-3H-diazirine | Bromine substituent | Increased reactivity towards nucleophiles |

| 2-(Benzyloxy)-2H-diazirine | Similar benzyloxy group | Different position of diazirine functionality |

| 5-Azido-5H-diazirine | Contains azide functionality | Useful in click chemistry applications |

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)-3-chloro-3H-diazirene primarily involves its photochemical properties. Upon exposure to UV light, the diazirene ring undergoes a photolytic cleavage, generating reactive intermediates that can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling, where the compound can be used to covalently attach to target proteins, allowing for their identification and study.

Comparaison Avec Des Composés Similaires

3-(Benzyloxy)-3H-diazirene: Lacks the chlorine atom, making it less reactive in substitution reactions.

3-Chloro-3H-diazirene: Lacks the benzyl group, affecting its photochemical properties.

3-(Benzyloxy)-3-bromo-3H-diazirene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: 3-(Benzyloxy)-3-chloro-3H-diazirene is unique due to the combination of its photochemical properties and the presence of both a benzyl group and a chlorine atom. This combination allows for a wide range of chemical reactions and applications, particularly in photochemistry and photobiology.

Activité Biologique

3-(Benzyloxy)-3-chloro-3H-diazirene is a diazirine derivative that has garnered attention in chemical biology due to its unique properties as a photoaffinity labeling agent. This compound enables the study of protein interactions and has implications in drug development and metabolic engineering. This article explores its biological activity, synthesis, applications, and relevant case studies.

This compound is characterized by its diazirine moiety, which can generate reactive carbene species upon UV irradiation. These carbenes can covalently bond with nearby amino acid residues in proteins, facilitating the identification of protein targets. The synthesis typically involves the chlorination of diazirine precursors followed by benzyloxy group introduction.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 224.65 g/mol |

| CAS Number | 113711-60-7 |

| Solubility | Soluble in organic solvents |

Biological Activity

The primary biological activity of this compound lies in its ability to serve as a photoaffinity probe. Upon exposure to UV light, it forms a reactive carbene that can label proteins, allowing for the study of protein interactions and dynamics.

- Photoactivation : Upon UV irradiation (typically around 320 nm), the diazirine undergoes homolytic cleavage to generate a carbene.

- Covalent Bond Formation : The carbene can react with nucleophilic sites on proteins (e.g., amino acids such as cysteine, serine).

- Target Identification : Labeled proteins can be isolated and identified using mass spectrometry techniques.

Applications

- Proteomics : Used extensively for mapping protein interactions within cellular contexts.

- Drug Development : Assists in identifying potential drug targets by enabling the covalent modification of proteins involved in disease pathways.

- Metabolic Engineering : Facilitates the study of metabolic pathways by labeling enzymes and metabolites.

Case Studies

Several studies have highlighted the utility of this compound in biological research:

- Target Identification in Cancer Research :

- Protein Interaction Mapping :

- Drug Release Mechanisms :

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Cancer Research | Successful targeting of EGFR in A431 cells |

| Protein Interaction Mapping | Effective mapping of dynamic protein networks |

| Drug Release Mechanisms | Demonstrated versatility in drug delivery |

Propriétés

IUPAC Name |

3-chloro-3-phenylmethoxydiazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWUNGHNDGXTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2(N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549605 | |

| Record name | 3-(Benzyloxy)-3-chloro-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113711-60-7 | |

| Record name | 3-(Benzyloxy)-3-chloro-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.